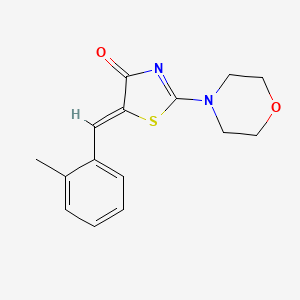

5-(2-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

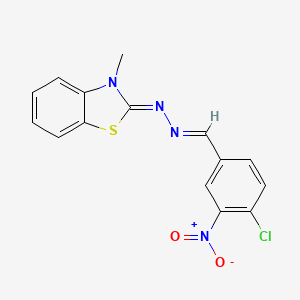

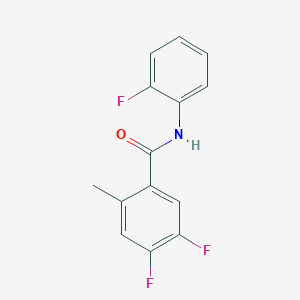

The compound "5-(2-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one" belongs to a class of chemicals that have garnered attention due to their potential biological and pharmacological properties. Thiazole and its derivatives are known for a broad spectrum of activities, including antimicrobial, anti-inflammatory, and possibly antitumor activities. The morpholine moiety often contributes to the solubility and bioavailability of pharmaceutical compounds.

Synthesis Analysis

While specific synthesis details for "5-(2-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one" are not directly available, related compounds have been synthesized via multi-step reactions involving key functional group transformations and ring-closure reactions. For instance, the synthesis of similar thiazol-4(5H)-one derivatives typically involves the reaction of thiosemicarbazides with bromoacetyl bromide followed by cyclization with morpholine or other amines (Menteşe et al., 2015).

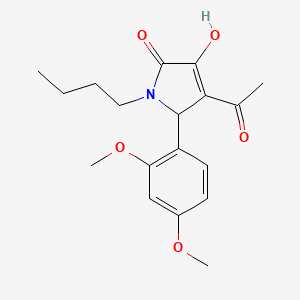

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including those with morpholine groups, often features hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to their biological activity. Crystal structure analysis can reveal the conformation and stereochemistry of these compounds, influencing their interaction with biological targets (Yılmaz et al., 2020).

Chemical Reactions and Properties

Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and ring transformations. These reactions can modify the chemical structure and, consequently, the biological activity of the compounds. The presence of the morpholine and methylbenzylidene groups can further influence the reactivity by stabilizing certain intermediates or directing reactions to specific sites on the molecule.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are crucial for their practical application. Morpholine derivatives tend to have moderate solubility in water and organic solvents, which can be advantageous for pharmaceutical applications. The steric and electronic effects of the substituents can significantly affect these properties.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles/electrophiles, and redox characteristics, are essential for understanding the mechanism of action of thiazole derivatives. The electron-withdrawing or donating nature of the substituents (e.g., the 2-methylbenzylidene and 4-morpholinyl groups) can influence these properties, affecting the biological activity and pharmacokinetics of the compound.

Propriétés

IUPAC Name |

(5Z)-5-[(2-methylphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-11-4-2-3-5-12(11)10-13-14(18)16-15(20-13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORHIZHMGLXTOV-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)

![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)

![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)